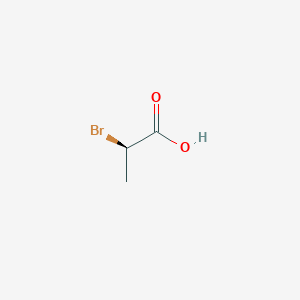

(R)-(+)-2-Bromopropionic acid

描述

®-(+)-2-Bromopropionic acid is a chiral organic compound with the molecular formula C3H5BrO2 It is an enantiomer of 2-bromopropionic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

准备方法

Synthetic Routes and Reaction Conditions

®-(+)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired enantiomer.

Another method involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral alcohols can help in obtaining the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Bromopropionic acid often involves large-scale bromination reactions. The process is optimized to maximize yield and minimize the formation of by-products. Industrial production may also employ continuous flow reactors to enhance efficiency and control over reaction parameters.

化学反应分析

Nucleophilic Substitution Reactions

The α-bromine undergoes substitution with retention or inversion of configuration depending on the mechanism:

a) Hydrolysis with Ag₂O/NaOH

Reaction with moist Ag₂O and concentrated NaOH proceeds via neighboring group participation (NGP):

-

Intramolecular attack by the carboxylate oxygen forms a cyclic orthoester intermediate.

-

Hydrolysis yields (R)-malic acid with retained configuration .

b) SN2 Displacement

In non-polar solvents, direct SN2 attack by nucleophiles (e.g., OH⁻, CN⁻) results in inversion , producing (S)-2-substituted propionic acids9.

Grignard Coupling Reactions

The sodium salt facilitates high-yield C–C bond formation:

Reaction Scheme

Sodium methoxide-derived salts enhance reactivity compared to Li⁺ or Ca²⁺ counterparts .

Stereochemical Considerations

The carboxyl group’s electron-withdrawing effect stabilizes transition states, favoring NGP over classical SN2 pathways in aqueous alkaline conditions9.

Derivative Formation

a) Salt Preparation

b) Esterification

Reaction with alcohols (R'OH) under acid catalysis produces chiral esters:

Used in RAFT polymerization agents and prodrug formulations .

科学研究应用

®-(+)-2-Bromopropionic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving brominated compounds.

Medicine: Research explores its potential as a precursor for pharmaceuticals and as a reagent in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism by which ®-(+)-2-Bromopropionic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the compound is reduced to a simpler acid, while in oxidation reactions, it is converted to a more oxidized form.

The molecular targets and pathways involved in these reactions include nucleophilic attack on the carbon-bromine bond, reduction of the carbonyl group, and oxidation of the carboxylic acid group.

相似化合物的比较

Similar Compounds

2-Bromobutyric acid: Similar in structure but with an additional carbon atom in the chain.

2-Chloropropionic acid: Similar but with a chlorine atom instead of bromine.

2-Hydroxypropionic acid: The hydroxyl analog of 2-bromopropionic acid.

Uniqueness

®-(+)-2-Bromopropionic acid is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. Its enantiomeric purity makes it valuable in stereochemical studies and enantioselective synthesis, distinguishing it from other similar compounds.

生物活性

(R)-(+)-2-Bromopropionic acid, also known as α-bromopropionic acid, is a chiral compound with significant biological activity. Its unique structure, characterized by the presence of a bromine atom at the second carbon of the propionic acid backbone, contributes to its reactivity and interactions with biological systems. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₃H₅BrO₂

- Molecular Weight : 152.975 g/mol

- Density : 1.692 g/cm³ at 25 °C

- CAS Number : 10009-70-8

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of pyruvate dehydrogenase, which plays a crucial role in cellular respiration.

- Neurotoxic Effects : Studies have demonstrated that this compound can induce neurotoxic effects in animal models. It has been linked to the disruption of neurotransmitter systems, potentially leading to behavioral changes and neurodegeneration.

- Potential Anti-Cancer Activity : Preliminary studies suggest that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their fluidity and permeability.

- Enzyme Inhibition : By binding to active sites on enzymes, this compound can prevent substrate binding and subsequent enzymatic reactions.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can damage cellular components.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .

-

Enzyme Inhibition Studies :

- In vitro assays showed that this compound inhibited pyruvate dehydrogenase activity by approximately 60% at a concentration of 100 µM, suggesting a significant impact on metabolic pathways .

-

Neurotoxicity Assessment :

- Animal studies revealed that administration of this compound at doses of 10 mg/kg led to observable neurobehavioral changes and increased levels of oxidative stress markers in brain tissues .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2-Bromobutyric Acid | C₄H₇BrO₂ | Contains four carbons; used in similar reactions. |

| 3-Bromopropanoic Acid | C₃H₇BrO₂ | Bromine at the third carbon; different reactivity. |

| Propanoic Acid | C₃H₆O₂ | No halogen; simpler structure without bromine. |

属性

IUPAC Name |

(2R)-2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-70-8 | |

| Record name | 2-Bromopropionic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-bromopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?

A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating this compound or similar chiral building blocks into peptide sequences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。